molecular formula C20H17FO3S B1681787 Sulindac CAS No. 38194-50-2

Sulindac

Cat. No.: B1681787
CAS No.: 38194-50-2
M. Wt: 356.4 g/mol
InChI Key: MLKXDPUZXIRXEP-MFOYZWKCSA-N
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Description

Sulindac sulfoxide is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the arylalkanoic acid class. It is a prodrug, meaning it is metabolized in the body to produce its active form, this compound sulfide. This compound sulfoxide is used to treat various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute gouty arthritis .

Mechanism of Action

Target of Action

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

It is believed to exert its anti-inflammatory effects by inhibiting both cox-1 and cox-2, which leads to the inhibition of prostaglandin synthesis . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.

Biochemical Pathways

This compound has been found to modulate several growth-related signaling pathways. For instance, it can independently modulate extracellular signal-regulated kinase 1/2 (ERK1/2) and cyclic GMP-dependent protein kinase (PKG) signaling pathways . It has been suggested that the full apoptotic effect of this compound is mediated by more than one pathway .

Pharmacokinetics

This compound is a prodrug that is converted in vivo to an active sulfide compound by liver enzymes . The absorption of this compound is rapid when given orally . This compound and its metabolites undergo extensive enterohepatic circulation, which helps maintain constant blood levels of the compound without inducing gastrointestinal effects . This is because the drug is excreted in the bile and then reabsorbed from the intestines .

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a reduction in the signs and symptoms of various inflammatory conditions, such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis . In addition, this compound has been associated with fewer gastrointestinal side effects than other NSAIDs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of liver enzymes is crucial for the conversion of this compound to its active form . Furthermore, the efficacy of this compound can be affected by the patient’s renal function, as increased free fractions of all species and accumulation of the sulfide and sulphone metabolites, and to a lesser extent this compound, occurs in end-stage renal disease .

Biochemical Analysis

Biochemical Properties

Sulindac is converted in the body to an active sulfide compound by liver enzymes . This active sulfide metabolite is believed to inhibit the enzymes cyclooxygenase-1 and cyclooxygenase-2 (COX-1 and COX-2), which are key players in the synthesis of prostaglandins . Prostaglandins are bioactive lipids that play crucial roles in various physiological processes, including inflammation, pain, and fever.

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of proinflammatory leukotrienes, in human polymorphonuclear leukocytes . In colon cancer cells, this compound activates NF-κB signaling , and it has been shown to selectively induce apoptosis of GABAergic neurons in the brains of zebrafish larvae .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily thought to be the inhibition of prostaglandin synthesis by inhibiting COX-1 and COX-2 . Additionally, this compound binds to retinoid X receptor alpha (RXRα) and induces autophagy in GABAergic neurons, leading to activation of the mitochondrial apoptotic pathway .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. For instance, this compound sulfide has been shown to inhibit the uptake and biliary clearance of bile acids in rat and human hepatocytes . Moreover, this compound has been found to be stable and to maintain constant blood levels due to the sulfide metabolite undergoing enterohepatic circulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, intermittent doses of this compound in a 50% duty cycle with an overall 4-week period have been shown to provide highly effective chemoprevention of colorectal cancer in mice .

Metabolic Pathways

This compound undergoes two major biotransformations: reversible reduction to the sulfide metabolite, and irreversible oxidation to the sulfone metabolite . These metabolites undergo extensive enterohepatic circulation .

Transport and Distribution

This compound and its metabolites are transported and distributed within cells and tissues. For instance, this compound and its metabolites have been shown to inhibit multiple transport proteins in rat and human hepatocytes .

Subcellular Localization

For instance, this compound sulfide has been shown to target 5-LO, which is typically localized in the nuclear envelope and endoplasmic reticulum .

Preparation Methods

The synthesis of sulindac sulfoxide involves several steps:

    Condensation: Fluorobenzyl chloride and methylmalonic acid diethyl ester are condensed in the presence of an organic base to form 2-(4-fluorobenzyl)-2-diethyl methylmalonic acid diethyl ester.

    Hydrolysis: The ester is hydrolyzed in an aqueous alkali to obtain 2-(4-fluorobenzyl)-2-methylmalonic acid.

    Decarboxylation: The acid is decarboxylated at high temperature to produce 3-(4-fluorophenyl)-2-methylpropanoic acid.

    Acylation: The acid is chloridized with sulfoxide acyl chloride, using anhydrous aluminum chloride or anhydrous zinc chloride as a catalyst, to obtain 6-fluoro-2-methylindenone.

    Condensation and Hydrolysis: The indenone is condensed with cyanoacetic acid and hydrolyzed to form 5-fluoro-2-methyl-3-indene acetic acid.

    Final Condensation: The indene acetic acid is condensed with p-methylthiobenzaldehyde to produce 5-fluoro-2-methyl-1-(4-methylthiobenzal)-3-indene acetic acid.

    Oxidation: The final compound is oxidized using an organic acid as a solvent and a peracid or hydrogen peroxide as an oxidizing agent to obtain this compound sulfoxide.

Chemical Reactions Analysis

Sulindac sulfoxide undergoes various chemical reactions, including:

    Oxidation: this compound sulfoxide can be oxidized to this compound sulfone.

    Reduction: It can be reduced to its active form, this compound sulfide, by liver enzymes.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methylsulfinyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like liver enzymes. .

Scientific Research Applications

Sulindac sulfoxide has several scientific research applications:

    Chemistry: It is used as a model compound in studies of prodrug activation and metabolic pathways.

    Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.

    Medicine: this compound sulfoxide is investigated for its potential anti-cancer properties, particularly in the prevention of colon carcinogenesis. It is also used in studies of inflammatory diseases and pain management.

    Industry: The compound is used in the development of new NSAIDs and other therapeutic agents

Comparison with Similar Compounds

Sulindac sulfoxide is similar to other NSAIDs, such as indomethacin and diclofenac, in its mechanism of action and therapeutic uses. it has some unique properties:

Similar compounds include:

Properties

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXDPUZXIRXEP-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4023624
Record name Sulindac
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Molecular Weight

356.4 g/mol
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Physical Description

Solid
Record name Sulindac
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Solubility

2.51e-02 g/L
Record name Sulindac
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Mechanism of Action

Sulindac's exact mechanism of action is unknown. Its antiinflammatory effects are believed to be due to inhibition of both COX-1 and COX-2 which leads to the inhibition of prostaglandin synthesis. Antipyretic effects may be due to action on the hypothalamus, resulting in an increased peripheral blood flow, vasodilation, and subsequent heat dissipation.
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CAS No.

38194-50-2, 32004-68-5
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Melting Point

183 °C
Record name Sulindac
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Record name Sulindac
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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